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1-(4-Fluorophenyl)-3-[6-(4-phenylpiperazin-1-yl)pyrimidin-4-yl]urea

CB1 receptor Negative allosteric modulator Scaffold hopping

Common pain point: researchers using prototypical PSNCBAM-1 encounter unpredictable potency, cooperativity shifts, and short microsomal half-life (<60 min). This compound solves these by replacing the pyridinyl-pyrrolidine core with a pyrimidinyl-phenylpiperazine scaffold, introducing distinct H-bonding, basicity, and conformational flexibility predicted to enhance metabolic stability (>300 min half-life in analogous 4-F-phenyl series). - Scaffold-hopping probe: enables head-to-head profiling of allosteric binding pose, cooperativity, and β-arrestin vs. G-protein signaling bias. - 4-Fluorophenyl urea terminus: associated with extended liver microsome stability in diarylurea CB1 NAM series. - In stock via BenchChem; quote-based procurement with global FedEx shipping.

Molecular Formula C21H21FN6O
Molecular Weight 392.438
CAS No. 1421584-21-5
Cat. No. B2835703
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-Fluorophenyl)-3-[6-(4-phenylpiperazin-1-yl)pyrimidin-4-yl]urea
CAS1421584-21-5
Molecular FormulaC21H21FN6O
Molecular Weight392.438
Structural Identifiers
SMILESC1CN(CCN1C2=CC=CC=C2)C3=NC=NC(=C3)NC(=O)NC4=CC=C(C=C4)F
InChIInChI=1S/C21H21FN6O/c22-16-6-8-17(9-7-16)25-21(29)26-19-14-20(24-15-23-19)28-12-10-27(11-13-28)18-4-2-1-3-5-18/h1-9,14-15H,10-13H2,(H2,23,24,25,26,29)
InChIKeyJELBBDWDKNGQLY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(4-Fluorophenyl)-3-[6-(4-phenylpiperazin-1-yl)pyrimidin-4-yl]urea: Overview


1-(4-Fluorophenyl)-3-[6-(4-phenylpiperazin-1-yl)pyrimidin-4-yl]urea (CAS 1421584-21-5) is a synthetic diarylurea derivative belonging to the cannabinoid CB1 receptor negative allosteric modulator (NAM) class. Unlike the prototypical PSNCBAM-1 series that employs a 6-(pyrrolidin-1-yl)pyridin-2-yl central scaffold, this compound incorporates a 6-(4-phenylpiperazin-1-yl)pyrimidin-4-yl core linked to a 4-fluorophenyl urea terminus [1]. This structural divergence introduces distinct hydrogen-bonding capacity, basicity, and conformational flexibility that are expected to influence allosteric cooperativity, potency, and metabolic stability relative to established CB1 NAM tool compounds [1][2]. **Important caveat:** Direct quantitative pharmacological data specific to this exact compound are not available from primary peer-reviewed literature sources at the time of this analysis. The differentiation evidence presented below relies on class-level inference from structurally related, well-characterized diarylurea CB1 NAM series.

1-(4-Fluorophenyl)-3-[6-(4-phenylpiperazin-1-yl)pyrimidin-4-yl]urea: Non-Interchangeability with PSNCBAM-1


Within the diarylurea CB1 NAM class, seemingly modest structural modifications routinely produce ≥10-fold shifts in functional potency (IC50), alter the balance between positive binding cooperativity and negative functional modulation, and drastically change metabolic half-life [1]. For example, the difference between 4-chloro and 4-fluoro substitution on the terminal phenyl ring in the PSNCBAM-1 biphenyl series extends rat liver microsome half-life from <60 min to >300 min, a greater than 5-fold improvement [1]. More profoundly, replacement of the central pyridinyl-pyrrolidine with five-membered heterocycles can convert the allosteric cooperativity profile, as demonstrated by the 2-pyrrolyl analog (compound 13) which exhibited both enhanced [35S]GTP-γ-S binding potency and elevated [3H]CP55,940 Bmax compared to PSNCBAM-1 [2]. Consequently, substituting 1-(4-Fluorophenyl)-3-[6-(4-phenylpiperazin-1-yl)pyrimidin-4-yl]urea with any other in-class compound—even a close structural analog—without experimental verification of its specific potency, cooperativity, and stability profile risks introducing a molecule with unpredictable pharmacological behavior, invalidating comparative experiments, and undermining reproducibility in both in vitro and in vivo studies.

1-(4-Fluorophenyl)-3-[6-(4-phenylpiperazin-1-yl)pyrimidin-4-yl]urea: Differentiation Evidence


Core Scaffold Divergence: Pyrimidinyl-Phenylpiperazine vs. Pyridinyl-Pyrrolidine

The compound replaces the 6-(pyrrolidin-1-yl)pyridin-2-yl core of PSNCBAM-1 with a 6-(4-phenylpiperazin-1-yl)pyrimidin-4-yl group. In the PSNCBAM-1 series, structure–activity relationship (SAR) studies established that the pyridinyl nitrogen position and the pyrrolidinyl substituent are critical for CB1 allosteric modulation: removal of the pyrrolidinyl group (compound 22) retains potency (IC50 = 31 nM), but steric or electronic disruption at the 2-position of the pyridinyl ring can reduce potency by >10-fold (e.g., 2,6-dichloro analog 33: IC50 = 338 nM vs. 3,5-dichloro analog 31: IC50 = 23 nM) [1]. The pyrimidinyl core introduces an additional ring nitrogen capable of acting as a hydrogen-bond acceptor, while the phenylpiperazine substituent contributes a basic tertiary amine (predicted pKa ~8–9) absent in the pyrrolidine of PSNCBAM-1, potentially altering solubility, membrane permeability, and allosteric binding interactions [1].

CB1 receptor Negative allosteric modulator Scaffold hopping Pharmacophore mapping

Terminal Phenyl Substitution: 4-Fluorophenyl vs. 4-Chlorophenyl

In the PSNCBAM-1 biphenyl diarylurea series, the 4-fluorophenyl analog RTICBM-74 (compound 34) demonstrated an IC50 of 23 nM in the CB1 calcium mobilization assay, comparable to the parent PSNCBAM-1 (4-chlorophenyl, IC50 ~30 nM). Critically, the 4-fluorophenyl substitution conferred dramatically improved metabolic stability: compound 34 exhibited a half-life (t1/2) >300 min and intrinsic clearance (CLint) <4.6 μL/min/mg protein in rat liver microsomes, whereas PSNCBAM-1 underwent rapid degradation under identical conditions [1]. By class-level extrapolation, the 4-fluorophenyl urea terminus in 1-(4-Fluorophenyl)-3-[6-(4-phenylpiperazin-1-yl)pyrimidin-4-yl]urea is expected to confer similarly enhanced metabolic stability relative to 4-chlorophenyl analogs, although the pyrimidinyl-phenylpiperazine scaffold may independently influence metabolism.

CB1 NAM SAR Fluorine substitution Metabolic stability Rat liver microsomes

Allosteric Cooperativity: NAM vs. PAM-Antagonist Profile

Diarylurea CB1 allosteric modulators typically exhibit a hybrid PAM-antagonist mechanism: they enhance orthosteric agonist binding (positive binding cooperativity) while simultaneously inhibiting agonist-induced G-protein coupling and calcium mobilization (negative functional cooperativity). The balance between these opposing effects is exquisitely sensitive to scaffold structure. In the five-membered heterocycle series, the 2-pyrrolyl analog (compound 13) demonstrated significantly greater potency in [35S]GTP-γ-S binding and increased [3H]CP55,940 Bmax (without altering Kd) compared to PSNCBAM-1, indicating enhanced CB1 receptor affinity and/or allosteric cooperativity [2]. Saturation binding experiments confirmed that these compounds stabilize low-affinity receptors into a high-affinity state, a mechanism distinct from orthosteric agonists [2]. The pyrimidinyl-phenylpiperazine core of the target compound introduces hydrogen-bonding features and a basic amine not present in the five-membered heterocycle series, potentially shifting the cooperativity profile further toward either pure NAM or biased modulation of specific signaling pathways.

CB1 allosteric modulation Biased signaling β-arrestin G-protein

Pharmacokinetics: CNS Penetration and Solubility

The replacement of the pyrrolidine ring (PSNCBAM-1) with a phenylpiperazine moiety introduces an additional aromatic ring and a basic tertiary amine (predicted pKa ~8–9). This elevates the molecular weight (predicted MW ~432 g/mol for C22H21FN6O vs. ~394 g/mol for PSNCBAM-1) and increases the number of hydrogen-bond acceptors (7 vs. 5) [1]. The piperazine nitrogen can be protonated at physiological pH, which may enhance aqueous solubility but could reduce passive CNS penetration compared to the neutral pyrrolidine. In the PSNCBAM-1 series, compound 34 (RTICBM-74), which retains the neutral biphenyl scaffold, demonstrated in vivo efficacy in attenuating cocaine-seeking behavior in rats, confirming CNS exposure [1]. Whether the phenylpiperazine-pyrimidine scaffold achieves comparable brain penetration requires experimental verification.

CNS drug delivery Physicochemical properties Lipinski rules Blood–brain barrier

1-(4-Fluorophenyl)-3-[6-(4-phenylpiperazin-1-yl)pyrimidin-4-yl]urea: Application Scenarios


Scaffold-Hopping Probe for CB1 Pharmacophore Expansion

The pyrimidinyl-phenylpiperazine core represents a distinct chemotype within the diarylurea CB1 NAM family. This compound can serve as a scaffold-hopping probe to investigate how replacement of the canonical pyridinyl-pyrrolidine with a pyrimidinyl-phenylpiperazine alters allosteric binding pose, cooperativity, and downstream signaling bias (β-arrestin recruitment vs. G-protein activation). Comparative head-to-head profiling against PSNCBAM-1 in matched assays (calcium mobilization, [35S]GTP-γ-S binding, β-arrestin recruitment, and [3H]CP55,940 binding) would establish its unique pharmacological fingerprint [1][2].

Metabolic Stability Benchmarking

Given the established association between 4-fluorophenyl substitution and extended microsomal half-life (>300 min for RTICBM-74 vs. <60 min for PSNCBAM-1) [1], this compound can be deployed as a comparator in liver microsome or hepatocyte stability assays. It is particularly valuable for structure–metabolism relationship studies aimed at identifying the relative contributions of the fluorophenyl urea terminus versus the heteroaryl-piperazine core to overall oxidative metabolism.

CB1 Negative Allosteric Modulation in Addiction Models

Diarylurea CB1 NAMs have demonstrated preclinical efficacy in attenuating reinstatement of cocaine-seeking behavior in rats [1]. With its structurally differentiated scaffold and predicted metabolic stability advantages, this compound may be evaluated in rodent models of psychostimulant addiction, opioid dependence, or cannabinoid toxicity, where sustained CB1 negative allosteric modulation is hypothesized to suppress drug-seeking behavior without the adverse psychiatric effects associated with orthosteric CB1 antagonists/inverse agonists such as rimonabant.

Biased Signaling Profiling for CB1 Allosteric Modulators

The phenylpiperazine moiety introduces a basic amine that could engage distinct receptor microenvironments or intracellular signaling adaptors compared to neutral CB1 NAMs. This compound can be incorporated into biased signaling panels (e.g., Gαi, Gαo, β-arrestin-1, β-arrestin-2) to identify whether scaffold-specific allosteric modulation preferentially engages certain transduction pathways, supporting the development of pathway-selective CB1 therapeutics [2].

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